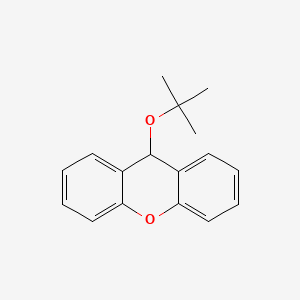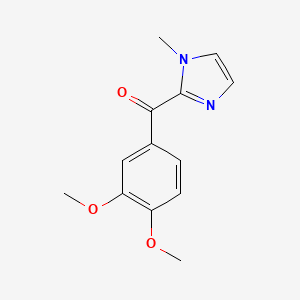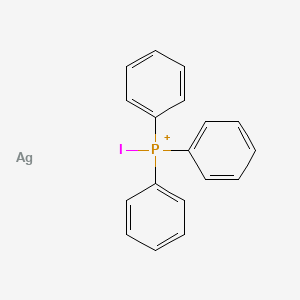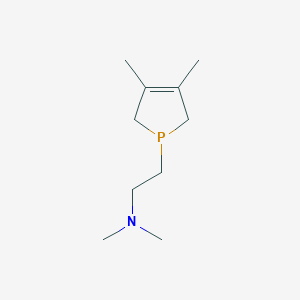![molecular formula C12H13NO4 B14592058 (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one CAS No. 61520-93-2](/img/structure/B14592058.png)
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a nitrophenyl group attached to a methyl-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one typically involves the reaction of a suitable oxolane precursor with a nitrophenyl methylating agent. One common method is the alkylation of 5-methyl-oxolane-2-one with 2-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The methyl group on the oxolane ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Oxidation: Potassium permanganate, water
Major Products Formed
Reduction: (5S)-5-Methyl-5-[(2-aminophenyl)methyl]oxolan-2-one
Substitution: Various substituted phenyl derivatives
Oxidation: (5S)-5-Carboxy-5-[(2-nitrophenyl)methyl]oxolan-2-one
Scientific Research Applications
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-Methyl-5-[(2-aminophenyl)methyl]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.
(5S)-5-Carboxy-5-[(2-nitrophenyl)methyl]oxolan-2-one: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one is unique due to the presence of both a nitrophenyl group and a methyl-substituted oxolane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61520-93-2 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(5S)-5-methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H13NO4/c1-12(7-6-11(14)17-12)8-9-4-2-3-5-10(9)13(15)16/h2-5H,6-8H2,1H3/t12-/m0/s1 |
InChI Key |
IGBBGKZDRGOJGN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CCC(=O)O1)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1(CCC(=O)O1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)




![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)




methanone](/img/structure/B14592069.png)
